ethyl 1-{[benzyl(methylsulfonyl)amino]acetyl}-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[N-benzyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate is an organic compound with the molecular formula C18H26N2O5S and a molecular weight of 382.5 g/mol. This compound is characterized by its piperidine ring, which is substituted with a benzyl group, a methylsulfonyl group, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[benzyl(methylsulfonyl)amino]acetyl}-4-piperidinecarboxylate typically involves the reaction of piperidine derivatives with benzyl and methylsulfonyl groups under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[N-benzyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations
Properties
Molecular Formula |
C18H26N2O5S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl 1-[2-[benzyl(methylsulfonyl)amino]acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H26N2O5S/c1-3-25-18(22)16-9-11-19(12-10-16)17(21)14-20(26(2,23)24)13-15-7-5-4-6-8-15/h4-8,16H,3,9-14H2,1-2H3 |
InChI Key |
MKWHNZNIJRVVLD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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